Sinapic acid

Vue d'ensemble

Description

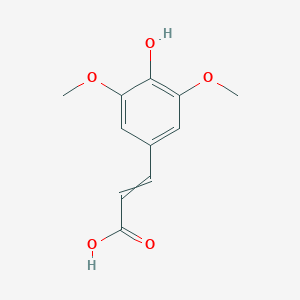

Sinapic acid, also known as Sinapinic acid, is a small naturally occurring hydroxycinnamic acid . It is a member of the phenylpropanoid family and is commonly used in MALDI mass spectrometry . It is found in various foods such as oranges, grapefruits, cranberries, and in herbs like canola, mustard seed, and rapeseed .

Synthesis Analysis

Sinapic acid has been synthesized in various ways. For instance, it has been synthesized through the esterification of hydroxyl groups of amic acid, which produced a corresponding ester. This ester was then condensed with hydrazine hydrate to give acid hydrazide .Molecular Structure Analysis

Sinapic acid has a molecular formula of C11H12O5 and a molar mass of 224.21 g/mol . The crystal structure of sinapic acid shows an acid–acid homodimer along with discrete hydrogen bonds between the acid carbonyl and the phenolic moiety .Chemical Reactions Analysis

Sinapic acid has been found to suppress stimulus-induced delocalization of tight junction proteins from the intestinal cell membrane and abnormal intestinal permeability as well as the expression of inflammatory cytokines .Physical And Chemical Properties Analysis

Sinapic acid has a chemical formula of C11H12O5 and a molar mass of 224.21 g/mol . It is a member of the phenylpropanoid family and is commonly used in MALDI mass spectrometry .Applications De Recherche Scientifique

Antioxidant Activity

Field

Application Summary

Sinapic acid has been pharmacologically evaluated for its potent antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Methods of Application

The antioxidant activity of Sinapic acid is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .

Results

Sinapic acid has shown significant antioxidant activity in various models, contributing to its potential therapeutic effects .

Anti-inflammatory Activity

Field

Application Summary

Sinapic acid has demonstrated anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and anti-inflammatory compounds can help reduce this response.

Methods of Application

The anti-inflammatory activity of Sinapic acid is often assessed using animal models of inflammation, such as the carrageenan-induced paw edema model .

Results

Sinapic acid has been found to significantly reduce inflammation in various experimental models .

Anti-cancer Activity

Field

Application Summary

Sinapic acid has been studied for its potential anti-cancer effects . It has been suggested to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death .

Methods of Application

The anti-cancer activity of Sinapic acid is typically evaluated using in vitro cancer cell lines and in vivo animal models of cancer .

Results

Sinapic acid has shown promising anti-cancer activity in various studies, although the exact mechanisms are still being investigated .

Hepatoprotective Activity

Field

Application Summary

Sinapic acid has been evaluated for its hepatoprotective, or liver-protecting, effects . This could be particularly beneficial in conditions such as liver disease.

Methods of Application

The hepatoprotective activity of Sinapic acid is often assessed using animal models of liver injury, such as the carbon tetrachloride-induced liver injury model .

Results

Sinapic acid has been found to significantly reduce liver injury in various experimental models .

Cardioprotective Activity

Field

Application Summary

Sinapic acid has been studied for its cardioprotective effects . This refers to the ability to protect the heart from damage, particularly in conditions such as heart disease.

Methods of Application

The cardioprotective activity of Sinapic acid is typically evaluated using animal models of heart injury, such as the isoproterenol-induced myocardial infarction model .

Results

Sinapic acid has shown significant cardioprotective activity in various models .

Neuroprotective Activity

Field

Application Summary

Sinapic acid has been evaluated for its neuroprotective, or nerve-protecting, effects . This could be particularly beneficial in conditions such as neurodegenerative diseases.

Methods of Application

The neuroprotective activity of Sinapic acid is often assessed using animal models of neurodegeneration, such as the scopolamine-induced memory impairment model .

Results

Sinapic acid has been found to significantly reduce neurodegeneration in various experimental models .

Renoprotective Activity

Field

Application Summary

Sinapic acid has been evaluated for its renoprotective, or kidney-protecting, effects . This could be particularly beneficial in conditions such as kidney disease.

Methods of Application

The renoprotective activity of Sinapic acid is often assessed using animal models of kidney injury .

Results

Sinapic acid has been found to significantly reduce kidney injury in various experimental models .

Anti-diabetic Activity

Field

Application Summary

Sinapic acid has been studied for its potential anti-diabetic effects . It has been suggested to improve insulin sensitivity and glucose metabolism .

Methods of Application

The anti-diabetic activity of Sinapic acid is typically evaluated using in vitro assays and in vivo animal models of diabetes .

Results

Sinapic acid has shown promising anti-diabetic activity in various studies .

Anxiolytic Activity

Field

Application Summary

Sinapic acid has been evaluated for its anxiolytic, or anxiety-reducing, effects . This could be particularly beneficial in conditions such as anxiety disorders.

Methods of Application

The anxiolytic activity of Sinapic acid is often assessed using animal models of anxiety, such as the elevated plus maze model .

Results

Sinapic acid has been found to significantly reduce anxiety in various experimental models .

Anti-bacterial Activity

Field

Application Summary

Sinapic acid has been studied for its potential anti-bacterial effects . It has been suggested to inhibit the growth of various bacteria .

Methods of Application

The anti-bacterial activity of Sinapic acid is typically evaluated using in vitro assays such as the disk diffusion method .

Results

Sinapic acid has shown promising anti-bacterial activity against various bacteria .

Cosmetic Applications

Field

Application Summary

Sinapic acid is of current interest due to its important biological activities including antioxidant, antimicrobial, anti-inflammatory, anti-anxiety, anti-cancer and cardio-protective functional properties . This suggests its potential utility in cosmetics .

Methods of Application

Sinapic acid can be incorporated into various cosmetic formulations due to its beneficial properties .

Results

The use of Sinapic acid in cosmetics has been found to provide various benefits, such as improved skin health and appearance .

Food Industry Applications

Field

Application Summary

Sinapic acid, due to its antioxidant and other beneficial properties, has potential utility in the food industry .

Methods of Application

Sinapic acid can be incorporated into various food products to enhance their nutritional value and shelf life .

Results

The use of Sinapic acid in food products has been found to provide various benefits, such as improved nutritional value and extended shelf life .

Anti-Infective Activity

Application Summary

Sinapic acid has been tested and reported against various infections . Infections are caused by pathogenic microorganisms such as bacteria, viruses, parasites or fungi.

Methods of Application

The anti-infective activity of Sinapic acid is typically evaluated using in vitro assays and in vivo animal models of infection .

Results

Sinapic acid has shown promising anti-infective activity in various studies .

Anti-Hyperglycemic Activity

Application Summary

Sinapic acid has been studied for its potential anti-hyperglycemic effects . Hyperglycemia refers to high blood sugar levels, which is a common issue in diabetes.

Methods of Application

The anti-hyperglycemic activity of Sinapic acid is typically evaluated using in vitro assays and in vivo animal models of diabetes .

Results

Sinapic acid has shown promising anti-hyperglycemic activity in various studies .

Immunomodulatory Activity

Application Summary

Sinapic acid has been evaluated for its immunomodulatory effects . Immunomodulation refers to the regulation or modulation of the immune system.

Methods of Application

The immunomodulatory activity of Sinapic acid is often assessed using in vitro assays and in vivo animal models of immune response .

Results

Sinapic acid has been found to significantly modulate immune response in various experimental models .

Anti-Anxiety Activity

Application Summary

Sinapic acid has been evaluated for its anti-anxiety effects . This could be particularly beneficial in conditions such as anxiety disorders.

Methods of Application

The anti-anxiety activity of Sinapic acid is often assessed using animal models of anxiety, such as the elevated plus maze model .

Results

Biotechnology Applications

Field

Application Summary

Sinapic acid, due to its various biological activities, has potential utility in biotechnology .

Methods of Application

Sinapic acid can be incorporated into various biotechnological applications due to its beneficial properties .

Results

The use of Sinapic acid in biotechnology has been found to provide various benefits .

Bone Health

Field

Application Summary

Sinapic acid has been suggested to have beneficial effects on bone health . This could be particularly beneficial in conditions such as osteoporosis.

Methods of Application

The effects of Sinapic acid on bone health are typically evaluated using in vitro assays and in vivo animal models of bone health .

Results

Sinapic acid has been found to significantly improve bone health in various experimental models .

Safety And Hazards

Orientations Futures

Sinapic acid has shown promise in alleviating inflammatory bowel disease (IBD) through localization of tight junction proteins by direct binding to TAK1 and improving intestinal microbiota . Future studies are warranted to study the effect of sinapic acid on human-derived intestinal microbes using gnotobiotic mice .

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMORTLOPMLEFB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Sinapinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sinapinic acid | |

CAS RN |

7362-37-0, 530-59-6 | |

| Record name | trans-Sinapic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7362-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007362370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SINAPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0I60993EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

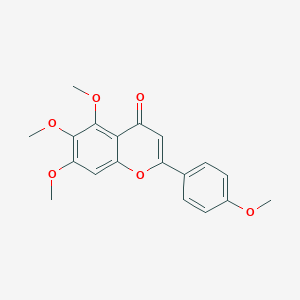

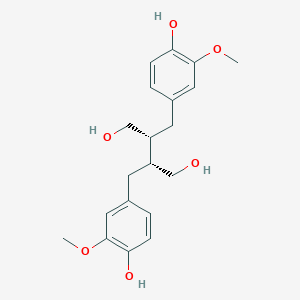

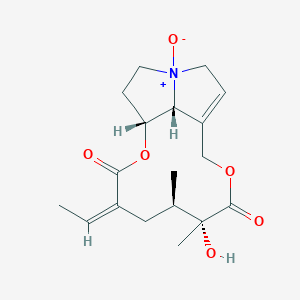

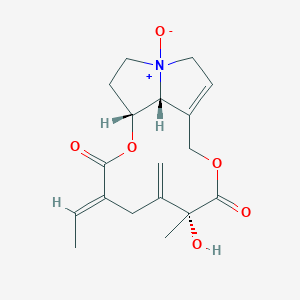

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)